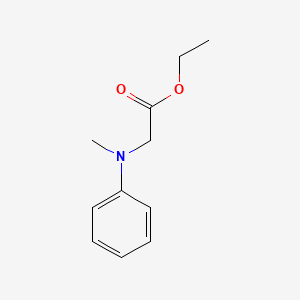
(Methyl-phenyl-amino)-acetic acid ethyl ester
概要
説明
Amino acid esters, such as “(Methyl-phenyl-amino)-acetic acid ethyl ester”, are important intermediates in organic synthesis. They have been used in various areas such as peptide synthesis, medicinal chemistry, as chiral sources, and polymer materials .
Synthesis Analysis
Amino acid esters can be prepared by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane . This method is compatible with natural amino acids, as well as other aromatic and aliphatic amino acids .Chemical Reactions Analysis
A variety of reagents have been reported for the transformation of amino acids into amino acid esters, which include protic acids (gaseous hydrochloric acid, sulfuric acid, and p-toluene-sulfonic acid), thionyl chloride, 2,2-dimethoxypropane, and ion-exchange resins .科学的研究の応用
Synthesis in Organic Chemistry
(Methyl-phenyl-amino)-acetic acid ethyl ester has been utilized in various synthesis processes in organic chemistry. For instance, it has been used as a reagent in the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside, and various amino acids (Piekarska-Bartoszewicz & Tcmeriusz, 1993). Additionally, it has played a role in the aminolysis of esters, contributing to early attempts at peptide synthesis (Bodanszky, 1955).
Pharmaceutical Research
In pharmaceutical research, this compound has been employed in the synthesis of proteinogenic amino acid conjugates of 2-[2,6-dichlorophenyl-1-amino]phenyl acetic acid "Diclofenac." Such conjugates have been explored for their anti-inflammatory and analgesic properties while being nonulcerogenic in rats (Shalaby et al., 1998).
Material Science
In the field of material science, this ester has been involved in the synthesis of specified impurities of Aceclofenac, an anti-inflammatory drug, aiding in understanding the drug's composition and stability (Somashekar, Pai, & Rao, 2013).
Organic Synthesis
Organic synthesis also makes use of this compound in various reactions. For example, it has been used in condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents, leading to the formation of various organic compounds (Al-Mousawi & El-Apasery, 2012).
Kinetic Studies
Kinetic studies of reactions involving amino acid esters, like the acid-catalysed ring-opening reaction of 2-phenyl-4,4-dimethyl-2-oxazolin-5-one with the ethyl ester of DL-alanine, have also utilized this compound (Rodríguez et al., 1971).
Chemical Synthesis
It is instrumental in the chemical synthesis of various esters, including the methyl ester of a new hydroxy acid of the piperidine series (Prostakov et al., 1970), and in the cycloaddition of acetylenedicarboxylic esters (Stauss et al., 1972).
Anti-Inflammatory Research
In the search for new anti-inflammatory agents, the compound has been used in the synthesis of pyrrole-1-acetic acids, exploring its potential in this domain (Ross & Sowell, 1987).
Interaction Studies
The compound's interaction with other chemical entities, like ethoxymethylene-containing compounds, has been studied, contributing to the understanding of reaction mechanisms and product formation (Dmitry et al., 2015).
Safety and Hazards
The safety and hazards associated with handling amino acid esters would depend on the specific compound. Some general precautions include avoiding inhalation or contact with skin and eyes, and using appropriate personal protective equipment. Always refer to the Material Safety Data Sheet (MSDS) for the specific compound .
将来の方向性
作用機序
Ethyl N-methyl-N-phenylglycinate, also known as (Methyl-phenyl-amino)-acetic acid ethyl ester or Glycine, N-methyl-N-phenyl-, ethyl ester, is an organic compound . This compound has been used in organic synthesis as an intermediate . The following sections provide a hypothetical overview based on general principles of biochemistry and pharmacology.
Biochemical Pathways
As an intermediate in organic synthesis, it could be involved in various chemical reactions, leading to the production of other compounds .
特性
IUPAC Name |
ethyl 2-(N-methylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)9-12(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZDPYZSKWOHKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944508 | |
| Record name | Ethyl N-methyl-N-phenylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21911-74-0 | |
| Record name | N-Methyl-N-phenylglycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21911-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC102731 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102731 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl N-methyl-N-phenylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

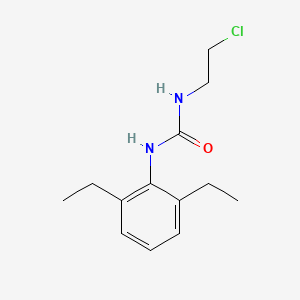
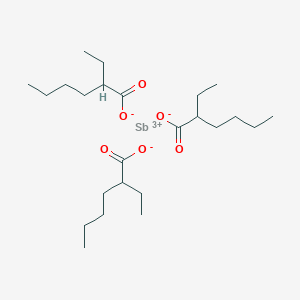
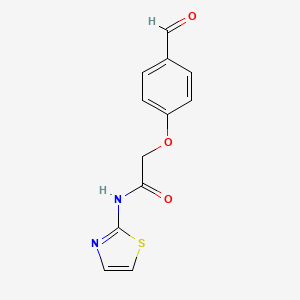
![Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)-2-methylpropanoate](/img/structure/B3049688.png)
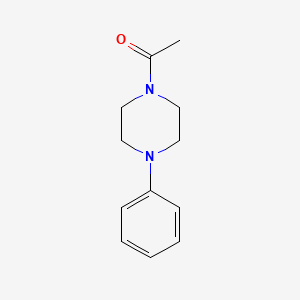




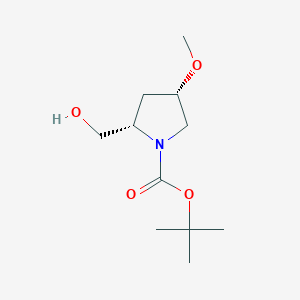
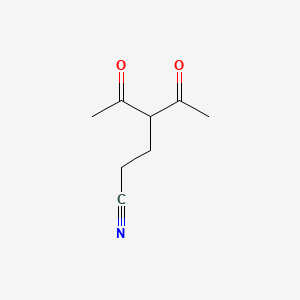
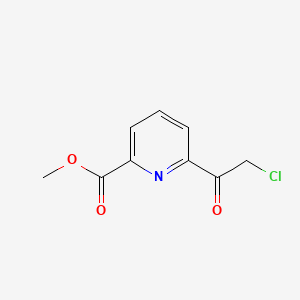
![2-[(Anilinocarbonyl)amino]benzoic acid](/img/structure/B3049705.png)
